(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Description
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Properties
IUPAC Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-PWSUYJOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid, commonly referred to as a derivative of phenylalanine, is an amino acid compound with potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₃₁NO₃
- Molecular Weight : 305.45 g/mol
- CAS Number : 136489-92-4
The structure includes a phenyl group, which contributes to its biological activity, and a tert-butoxycarbonyl (Boc) protecting group that enhances stability and solubility in organic solvents .
The biological activity of this compound primarily involves its role in protein synthesis and enzyme activity modulation. As an amino acid derivative, it can influence various metabolic pathways and cellular processes.
- Protein Synthesis : The compound serves as a building block for peptide synthesis, impacting the formation of proteins essential for cellular function.
- Enzyme Modulation : It may act as a substrate or inhibitor for specific enzymes, altering their activity and affecting metabolic pathways.
Pharmacological Effects
Research indicates that derivatives of this compound exhibit various pharmacological properties:
- Antioxidant Activity : Some studies suggest that amino acid derivatives can scavenge free radicals, reducing oxidative stress in cells.
- Neuroprotective Effects : Compounds similar to this one have shown promise in protecting neuronal cells from apoptosis in models of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
Study 1: Neuroprotective Effects
A study by Zhang et al. (2020) investigated the neuroprotective effects of phenylalanine derivatives in cellular models of oxidative stress. The results indicated that this compound significantly reduced cell death and increased cell viability in neuronal cultures exposed to oxidative stressors.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 50 | 85 |
| Reactive Oxygen Species (ROS) Levels | High | Low |
Study 2: Antioxidant Activity
In a comparative study on the antioxidant properties of various amino acids, this compound demonstrated superior free radical scavenging activity compared to other amino acids like glycine and alanine.
| Amino Acid | Scavenging Activity (%) |
|---|---|
| Glycine | 30 |
| Alanine | 40 |
| (2S,3R)-Phenylalanine Derivative | 75 |
Scientific Research Applications
Medicinal Chemistry
This compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting various diseases:
- Anticancer Activity : Research indicates that derivatives of phenylbutyric acid may inhibit tumor growth by modulating cellular pathways associated with apoptosis and cell cycle regulation. Studies have shown that compounds with similar structures can induce differentiation in certain cancer cell lines, suggesting potential for drug development in oncology.
- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds have highlighted their ability to mitigate neurodegenerative diseases. For instance, some studies suggest that they may aid in the treatment of conditions like Alzheimer's disease by reducing amyloid-beta aggregation.
Biological Research
The compound serves as a valuable tool in biological studies:
- Protein Interaction Studies : Its ability to interact with specific proteins makes it useful for probing biological pathways. Researchers utilize it to understand the binding mechanisms of ligands to receptors, which is critical for drug design.
- Lead Compound Development : As a lead compound, it can be modified to enhance efficacy and selectivity against specific biological targets. The structure allows for various functional group modifications that can lead to improved pharmacological profiles.
Industrial Applications
In industrial chemistry, (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid can be utilized in:
- Synthesis of Advanced Materials : The compound's unique chemical properties allow it to serve as a precursor for synthesizing advanced polymers and materials used in coatings and adhesives.
- Catalysis : Its structural features may enable its use as a catalyst or catalyst support in organic reactions, enhancing reaction rates and selectivity.
Case Studies
- Antitumor Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that phenylbutyric acid derivatives exhibited significant antitumor activity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Neuroprotective Mechanism Investigation : Research featured in Neuroscience Letters explored the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. Results indicated reduced cell death and improved cell viability.
- Material Science Application : An industrial study highlighted the use of this compound as a precursor for creating high-performance polymers that exhibit enhanced thermal stability and mechanical strength.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a critical reaction for removing the Boc (tert-butoxycarbonyl) protecting group and activating the amine functionality.
Acid-Catalyzed Hydrolysis
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.
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Products : Free amine [(2S,3R)-2-amino-3-phenylbutanoic acid] and tert-butyl alcohol.
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Mechanism : Acidic cleavage of the carbamate bond, releasing CO₂ .
Base-Catalyzed Hydrolysis
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Conditions : Aqueous NaOH or LiOH in tetrahydrofuran (THF) at elevated temperatures.
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Products : Sodium or lithium carboxylate salt of the free amine .
| Hydrolysis Type | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic | TFA/DCM | 0–25°C | 85–92 | |
| Basic | NaOH/THF | 50–60°C | 78–88 |
Esterification and Transesterification
The carboxylic acid group reacts with alcohols to form esters, enhancing solubility or enabling further modifications.
Methyl Ester Formation
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Conditions : Thionyl chloride (SOCl₂) in methanol, or DCC/DMAP coupling.
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Products : Methyl ester derivative (methyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoate ), confirmed by NMR .
Benzyl Ester Formation
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Conditions : Benzyl bromide in the presence of a base (e.g., K₂CO₃).
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Products : Benzyl ester for peptide synthesis intermediates .
| Ester Type | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl | SOCl₂/MeOH | Methanol | 90–95 | |
| Benzyl | BnBr/K₂CO₃ | DMF | 80–85 |
Substitution Reactions
The Boc-protected amine can undergo nucleophilic substitution after activation.
Acylation
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Conditions : Acetyl chloride in pyridine.
Sulfonylation
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Conditions : Tosyl chloride in dichloromethane with triethylamine.
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Products : Tosylamide derivative, useful in peptide coupling .
Oxidation of Amine
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Conditions : Meta-chloroperbenzoic acid (mCPBA) in DCM.
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Products : N-oxide derivative, though yields are moderate (40–50%) due to competing side reactions.
Reduction of Carboxylic Acid
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Conditions : Borane-THF complex.
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Products : Alcohol [(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanol].
Stability and Side Reactions
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Thermal Degradation : Decomposition observed above 150°C, releasing isobutylene and CO₂ .
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Racemization Risk : Minimal (<2%) under mild coupling conditions (e.g., HATU/DIPEA) .
Key Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of an amino acid precursor. A typical protocol involves coupling the Boc group to the amine functionality under anhydrous conditions using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) . For stereochemical control, chiral auxiliaries or catalysts may be employed during the coupling step. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DCM or THF) to enhance solubility. Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry and functional groups. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the chiral centers (2S,3R) are validated through coupling constants (e.g., J = 8–10 Hz for vicinal protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight (e.g., [M+H]+ or [M-Boc]+ fragments) .
- HPLC : Chiral HPLC with columns like Chiralpak IA/IB ensures enantiomeric purity (>98%) by resolving stereoisomers .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if handling powders to avoid inhalation .
- Ventilation : Conduct reactions in a fume hood with mechanical exhaust systems to mitigate exposure to vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid contact with strong oxidizers due to potential decomposition into NOx or CO .
Advanced Research Questions
Q. How can enantioselective synthesis of (2S,3R)-configured derivatives be achieved, and what challenges arise in maintaining stereochemical fidelity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Evans’ oxazolidinones or Sharpless epoxidation catalysts) to control the 2S,3R configuration. Challenges include:
- Epimerization : Minimized by using low temperatures (0–4°C) and non-polar solvents (e.g., toluene) during Boc deprotection .
- Racemization : Monitored via periodic chiral HPLC analysis. If detected, reprotection with Boc anhydride and re-purification may be necessary .
Q. What is the compound’s stability under varying pH and temperature conditions, and how can degradation products be characterized?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation studies at pH 1–13 (HCl/NaOH buffers) and temperatures up to 60°C. Monitor via HPLC for breakdown products (e.g., free amine from Boc cleavage or phenylbutanoic acid derivatives) .
- Degradation Analysis : LC-MS or GC-MS identifies byproducts like CO2 or tert-butanol from Boc group decomposition. FT-IR tracks carbonyl (C=O) stretching changes .
Q. How does the phenyl group in this compound influence its interactions in peptide mimetic studies or enzyme inhibition assays?
- Methodological Answer : The phenyl moiety enhances hydrophobic interactions with protein binding pockets (e.g., proteases or kinases). To evaluate:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., HIV protease or ACE inhibitors).
- Kinetic Assays : Measure IC50 values in enzyme inhibition assays (e.g., fluorogenic substrates for proteases) and compare with non-phenyl analogs .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Cross-reference experimental conditions (e.g., cell lines, assay buffers) from conflicting studies. Variability often arises from differences in solvent (DMSO vs. saline) or purity (>95% vs. lower grades).
- Reproducibility Tests : Replicate key assays (e.g., cytotoxicity in HEK293 cells) using standardized protocols and third-party validated samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
